(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride
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Overview
Description
O-2545 (hydrochloride) is a potent water-soluble cannabinoid receptor agonist. It has high affinity for both central cannabinoid receptor 1 (CB1) and peripheral cannabinoid receptor 2 (CB2), with Ki values of 1.5 nanomolar and 0.32 nanomolar, respectively . This compound was created by Organix Inc. for use in scientific research and is notable for its water solubility, which provides significant advantages over many related cannabinoids .
Preparation Methods
The synthetic routes and reaction conditions for O-2545 (hydrochloride) are not extensively detailed in the available literature. it is known that cannabinoid agonists, including O-2545, typically require solubilization through surfactant agents or binding to water-miscible substances like albumin, Tween 80, or Emulphor for use . When dissolved in saline, O-2545 has shown high efficacy in mouse behavioral models, administered either intravenously or intracerebroventricularly .
Scientific Research Applications
O-2545 (hydrochloride) is used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. Its high affinity for cannabinoid receptors makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. Research applications include:
Neuroscience: Investigating the effects of cannabinoid receptor activation on neural activity and behavior.
Pharmacology: Characterizing the pharmacological properties of cannabinoid receptor agonists and their potential therapeutic applications.
Behavioral Studies: Assessing the behavioral effects of cannabinoid receptor activation in animal models.
Mechanism of Action
O-2545 (hydrochloride) exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2. Upon binding, the compound induces conformational changes in the receptors, leading to the activation of downstream signaling pathways. These pathways can modulate various physiological processes, including pain perception, mood regulation, and immune response .
Comparison with Similar Compounds
O-2545 (hydrochloride) is unique among cannabinoid receptor agonists due to its water solubility. This property allows for easier administration and higher efficacy in certain experimental models. Similar compounds include:
O-2113: Another cannabinoid receptor agonist with high affinity for CB1 and CB2 receptors.
O-2372: A related cannabinoid receptor agonist with similar pharmacological properties.
Tropoxane: A cannabinoid receptor agonist used in similar research applications.
O-2545’s water solubility distinguishes it from these related compounds, providing significant advantages in experimental settings.
Properties
CAS No. |
874745-42-3 |
---|---|
Molecular Formula |
C26H36N2O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C26H36N2O2/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3/t20-,21-/m1/s1 |
InChI Key |
RZGSWWCABDVBGX-NHCUHLMSSA-N |
SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O |
Origin of Product |
United States |
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